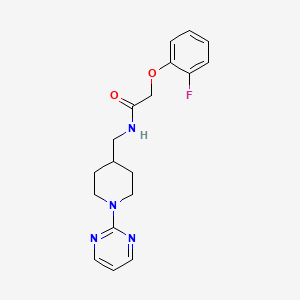

2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c19-15-4-1-2-5-16(15)25-13-17(24)22-12-14-6-10-23(11-7-14)18-20-8-3-9-21-18/h1-5,8-9,14H,6-7,10-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZANVLLZWGGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. Its structural complexity includes a fluorophenoxy group, a piperidine moiety, and a pyrimidine ring, which contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C18H21FN4O2

- Molecular Weight : 344.39 g/mol

- CAS Number : 1235051-36-1

The primary mechanism of action for 2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission. This mechanism positions it as a candidate for treating cognitive disorders such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

Acetylcholinesterase Inhibition

Research indicates that compounds with similar structures often exhibit significant AChE inhibitory activity. For instance, studies have shown that the presence of a fluorine atom in the phenyl ring increases the potency and selectivity of AChE inhibitors . The structure-activity relationship (SAR) suggests that modifications to the phenoxy and piperidine groups can further enhance biological activity.

Potential Therapeutic Applications

- Neurological Disorders : The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease and other neurodegenerative conditions.

- Cancer : Preliminary studies indicate that similar compounds may have anticancer properties, potentially through mechanisms involving apoptosis or cell cycle arrest.

Study on Structural Modifications

A study highlighted the impact of structural modifications on biological activity. The introduction of fluorine atoms was found to significantly enhance the inhibitory effects on AChE, with IC50 values indicating potent activity compared to non-fluorinated analogs .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide | TBD | AChE Inhibitor |

| Non-fluorinated analog | Higher than TBD | Less effective |

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals that 2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide exhibits unique properties due to its specific functional groups:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide | Structure | AChE Inhibitor |

| 4-(Fluorophenyl)piperazine derivatives | Structure | Various receptor interactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in the acetamide backbone, piperidine/pyrimidine substituents, and aromatic groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

Piperidine Modifications :

- The target compound’s pyrimidin-2-yl-piperidine group distinguishes it from W-15’s phenethyl-piperidine and Rilapladib’s methoxyethyl-piperidine. Pyrimidine rings often enhance binding to kinases or nucleic acid targets .

- In contrast, W-15’s 4-chlorophenylsulfonamide group is associated with opioid-like activity, suggesting divergent therapeutic targets .

Aromatic Substituents: The 2-fluorophenoxy group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., 2-methoxy in ). Fluorine atoms often enhance lipophilicity and bioavailability . Rilapladib’s biphenyl-trifluoromethyl group highlights the role of bulky aromatic groups in enzyme inhibition .

Acetamide Backbone :

- All compounds share the acetamide core, but substitutions on the nitrogen atom (e.g., phenyl in vs. pyrimidinyl-piperidine in the target compound) dictate receptor selectivity.

Q & A

Q. What are the standard synthetic routes for 2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of the fluorophenoxy acetic acid derivative via nucleophilic substitution of 2-fluorophenol with chloroacetic acid under basic conditions (e.g., K₂CO₃ in acetone).

- Step 2 : Activation of the carboxylic acid group (e.g., using HOBt/EDC or thionyl chloride) to form an acyl chloride intermediate.

- Step 3 : Coupling with the piperidine-pyrimidine intermediate (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine under anhydrous conditions (e.g., DMF, triethylamine).

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, and purification is achieved via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm proton environments and carbon frameworks. Key signals include the acetamide NH (~8.5 ppm) and fluorophenoxy aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F stretch).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .

Q. How is preliminary biological activity assessed in vitro?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves.

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands) to determine binding affinity (Kᵢ).

- Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) and selectivity profiling against non-target cells .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side products.

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to improve reaction efficiency.

- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and decomposition.

- Purification : Use flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC for high-purity batches .

Q. How do structural modifications impact bioactivity?

- Fluorophenyl vs. Chlorophenyl : Substitute the 2-fluorophenoxy group with 2-chlorophenoxy (as in ) to assess halogen effects on target binding.

- Piperidine Substitutions : Introduce methyl or sulfonyl groups to the piperidine ring () to evaluate steric and electronic influences on receptor interactions.

- SAR Studies : Compare IC₅₀ values of analogs to identify critical pharmacophores. For example, replacing pyrimidine with pyridine reduces kinase inhibition by ~50% .

Q. How are computational methods used to elucidate mechanism of action?

- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina. Key interactions include hydrogen bonds between the acetamide NH and catalytic lysine residues.

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for metabolite formation .

Q. How should researchers resolve discrepancies in reported biological data?

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity).

- Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation products.

- Contextual Factors : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free vs. serum-containing media) that may alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.